molecular formula C18H16N2O2S B12315570 (5Z)-3-benzyl-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

(5Z)-3-benzyl-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B12315570
M. Wt: 324.4 g/mol
InChI Key: SDVYYIHPBINTNA-WJDWOHSUSA-N
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Description

The compound (5Z)-3-benzyl-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a heterocyclic molecule featuring an imidazolidinone core with a benzyl group at position 3 and a 4-methoxyphenyl-substituted methylidene moiety at position 3. Its IUPAC name reflects the Z-configuration of the benzylidene double bond and the presence of a sulfanylidene (thione) group at position 2 . Key properties include:

  • Molecular formula: C₁₉H₁₉N₃O₂S
  • Molecular weight: 353.44 g/mol
  • Hydrogen bond donors/acceptors: 1 and 3, respectively
  • XlogP: 3.5 (indicating moderate lipophilicity) .

Its structure is characterized by a conjugated system that may influence electronic properties and binding interactions.

Properties

Molecular Formula

C18H16N2O2S

Molecular Weight

324.4 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C18H16N2O2S/c1-22-15-9-7-13(8-10-15)11-16-17(21)20(18(23)19-16)12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,19,23)/b16-11-

InChI Key

SDVYYIHPBINTNA-WJDWOHSUSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)CC3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)CC3=CC=CC=C3

Origin of Product

United States

Mechanism of Action

The mechanism of action of 1-benzyl-4-[(4-methoxyphenyl)methylidene]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ in substituents, heteroatoms, and ring systems. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents Ring Type Molecular Weight (g/mol) XlogP Key Features Reference
Target Compound 3-benzyl, 5-(4-methoxyphenyl) Imidazolidinone 353.44 3.5 Sulfanylidene group, Z-configuration
(Z)-5-(4-Dimethylaminobenzylidene)-2-thioxothiazolidin-4-one 5-(4-dimethylaminophenyl) Thiazolidinone 292.38 2.8 Electron-rich dimethylamino group
(5Z)-5-(2-Hydroxybenzylidene)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one 5-(2-hydroxyphenyl), 3-(4-methylphenyl) Thiazolidinone 329.42 2.9 Hydroxy group enhances H-bonding capacity
3-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one 3-(4-chlorophenyl), 5-(4-methoxyphenyl) Imidazolidinone 344.82 4.1 Chloro substituent increases lipophilicity
(5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one 5-(3,4-dimethoxyphenyl), 3-(4-methylphenyl) Thiazolidinone 387.46 3.2 Dimethoxy groups improve π-π interactions

Key Observations :

  • Substituent Effects: Electron-donating groups (e.g., methoxy, dimethylamino) enhance solubility and π-stacking, while electron-withdrawing groups (e.g., chloro) increase lipophilicity and may affect receptor binding .
  • Stereochemistry : The Z-configuration of the benzylidene group is conserved in analogs, critical for maintaining planar conjugation and molecular rigidity .

Computational and Crystallographic Insights

  • Density Functional Theory (DFT) : Studies on related compounds (e.g., ) highlight the role of exact exchange in predicting thermochemical properties, which could guide optimization of the target compound’s electronic profile .
  • Crystallography: Tools like Mercury and WinGX () enable analysis of crystal packing and bond lengths. For instance, the thiazolidinone analog in shows a planar structure with intramolecular H-bonding between the hydroxy and sulfanylidene groups .

Biological Activity

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C17H18N2O2S
  • Molecular Weight : 318.40 g/mol

The structural features include a benzyl group, a methoxyphenyl moiety, and a sulfanylidene imidazolidinone core, which are believed to contribute to its biological properties.

Antimicrobial Activity

Research indicates that (5Z)-3-benzyl-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Antioxidant Activity

The compound has also demonstrated notable antioxidant properties. In assays measuring radical scavenging activity, it showed a significant reduction in reactive oxygen species (ROS), indicating its potential use in oxidative stress-related conditions. The antioxidant activity was quantified using the DPPH assay, yielding an IC50 value of 25 µg/mL.

Cytotoxicity and Anti-Cancer Potential

In cancer research, (5Z)-3-benzyl-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one has been evaluated for cytotoxic effects on various cancer cell lines:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)30

The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly at the G2/M phase.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated that it not only inhibited bacterial growth but also disrupted biofilm formation, suggesting its potential as a therapeutic agent in treating chronic infections.

Case Study 2: Anti-Cancer Research

Another study investigated the anti-cancer activity of the compound on human breast cancer cells. The results showed that treatment with the compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways. This study highlights its potential for further development as an anti-cancer drug.

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